3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde chemical structure and properties
3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde .
Core Pharmacophore & Synthetic Intermediate Profile[1]
Executive Summary
3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde is a specialized biaryl building block used primarily in the synthesis of agrochemicals (SDHI fungicides) and polycyclic heteroaromatic scaffolds for drug discovery. Characterized by an ortho-formyl group on one ring and a 3,4-dichloro substitution pattern on the other, this molecule serves as a "linchpin" intermediate. Its unique steric profile—induced by the ortho-substituent—prevents planarity, making it a critical precursor for synthesizing atropisomeric ligands and phenanthridine-based alkaloids.
Chemical Identity & Structural Analysis[2][3]
| Attribute | Detail |
| IUPAC Name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde |
| Common Name | 2-(3,4-Dichlorophenyl)benzaldehyde |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| SMILES | O=Cc1ccccc1-c2ccc(Cl)c(Cl)c2 |
| Structural Class | Biaryl Aldehyde; Halogenated Biphenyl |
| Key Functional Groups | Formyl (-CHO), Aryl Chloride (-Cl) |
2.1 Conformational Analysis (Steric Torsion)
Unlike planar biphenyls, the ortho-formyl group at position 2 imposes significant steric strain against the hydrogen atoms of the dichloro-substituted ring.
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Dihedral Angle: The two phenyl rings are twisted relative to each other (approx. 45–60° twist), disrupting
-conjugation. -
Reactivity Implication: This twist prevents intermolecular stacking, increasing solubility in organic solvents compared to its para-isomer (4-carbaldehyde). It also facilitates intramolecular cyclization reactions (e.g., to fluorenes or phenanthrenes).
Physicochemical Profile
Note: Data derived from structural analogues and varying commercial batches.
| Property | Value / Description |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Melting Point | 45–55 °C (Estimated based on ortho-substitution effect) |
| Boiling Point | ~360 °C (Predicted at 760 mmHg) |
| Solubility | Soluble: DCM, Ethyl Acetate, Toluene, THFInsoluble: Water |
| Stability | Air-sensitive (slow oxidation to carboxylic acid); Store under Argon/Nitrogen at 2–8 °C. |
Synthetic Pathways
The most robust route to 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.
4.1 Retrosynthetic Analysis
The molecule is disconnected at the C1–C1' bond.
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Fragment A (Nucleophile): 2-Formylphenylboronic acid (or its pinacol ester).
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Fragment B (Electrophile): 1,2-Dichloro-4-iodobenzene (preferred over bromo-analog for faster oxidative addition).
4.2 Synthesis Workflow Diagram
The following diagram illustrates the catalytic cycle and reaction flow.
Caption: Suzuki-Miyaura coupling pathway utilizing Pd(0) catalysis to form the biaryl C-C bond.
4.3 Detailed Experimental Protocol
Objective: Synthesis of 10g batch.
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Reagent Prep:
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Charge a 250 mL 3-neck round-bottom flask with 1,2-dichloro-4-iodobenzene (10.9 g, 40 mmol) and 2-formylphenylboronic acid (6.6 g, 44 mmol, 1.1 equiv).
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Add Palladium-tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (1.15 g, 2.5 mol%).
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Critical Step: Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling).
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Solvent System:
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Add degassed Dimethoxyethane (DME) (80 mL) and 2M Aqueous Na₂CO₃ (40 mL). The biphasic system ensures solubility of both the organic halides and the inorganic base.
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Reaction:
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Heat to reflux (85 °C) with vigorous stirring for 12–16 hours.
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Monitor: Check TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.8) should disappear; product appears at Rf ~0.4.
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Work-up:
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Purification:
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Purify via flash column chromatography (SiO₂).
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Eluent: Gradient 0% → 10% EtOAc in Hexanes.
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Yield: Expect 8.5–9.5 g (85–95%) as a viscous yellow oil which may solidify upon standing.
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Reactivity & Downstream Applications
The ortho-aldehyde group is a versatile handle for divergent synthesis.[4]
5.1 Divergent Synthesis Map
Caption: Functionalization pathways transforming the aldehyde handle into diverse bioactive scaffolds.
5.2 Key Application: SDHI Fungicide Precursors
This aldehyde is a direct precursor to 3',4'-dichloro[1,1'-biphenyl]-2-amine , a core scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogs of Boscalid or Bixafen).
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Mechanism: The aldehyde is converted to the amine via reductive amination or oxidation to the acid followed by a Curtius rearrangement.
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Significance: The 3,4-dichloro substitution enhances lipophilicity and metabolic stability of the final agrochemical active ingredient.
Handling & Safety (MSDS Summary)
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Signal Word: WARNING
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GHS Hazards:
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Storage: Store under inert gas (Argon) at 4°C. Aldehydes are prone to autoxidation to the corresponding benzoic acid derivative upon prolonged exposure to air.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Valenta, P., et al. (2010). "Synthesis of Phenanthridines via Radical Cyclization of Biphenyl-2-imines." Journal of Organic Chemistry, 75(15), 5321-5329.
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PubChem Compound Summary. "Biphenyl-2-carboxaldehyde derivatives." National Center for Biotechnology Information. Link
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Fisher Scientific Safety Data. "General Safety Data Sheet for Halogenated Biphenyl Carbaldehydes." Link
